molecular formula C24H26N4O5 B12157746 methyl 3-({[4-(3,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate

methyl 3-({[4-(3,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate

Cat. No.: B12157746
M. Wt: 450.5 g/mol
InChI Key: GAUQUKOLIPYLCC-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(3,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate is a complex organic compound featuring a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[4-(3,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(3,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-({[4-(3,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-({[4-(3,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-1-propanol
  • (1S,3aR,4S,6aR)-1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan

Uniqueness

Methyl 3-({[4-(3,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

Methyl 3-({[4-(3,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, structure-activity relationships (SAR), and biological effects.

1. Chemical Structure and Synthesis

The compound features a unique structure that combines several pharmacophores, including an imidazopyridine moiety and a methoxy-substituted phenyl group. The synthesis typically involves multi-step reactions including acylation and condensation techniques. For instance, the synthesis of related compounds often utilizes methods such as Suzuki coupling and protection-deprotection strategies to achieve the desired molecular architecture .

2. Biological Activity

2.1 Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds that target various viral pathways. For example, certain derivatives have shown efficacy against dengue virus (DENV) by inhibiting AAK1 kinase activity, which is crucial for viral entry and assembly . The compound's ability to modulate cellular pathways involved in viral replication positions it as a potential candidate for further antiviral development.

2.2 Anticancer Properties

The compound's structural similarities to known anticancer agents suggest potential activity against cancer cell lines. In vitro studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell types. For instance, a related compound demonstrated an IC50 value of 8.37 μM against AAK1 . This suggests that this compound may also possess significant anticancer activity.

3. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the phenyl ring or the imidazopyridine core can significantly influence potency and selectivity against targeted biological pathways.

CompoundAAK1 Kd (μM)AAK1 IC50 (μM)EC50 (μM)CC50 (μM)
Methyl Compound0.120ND8.37703
Sunitinib0.01100.04741.35246

Key Findings:

  • The presence of methoxy groups enhances solubility and potentially increases bioavailability.
  • Substituents on the imidazopyridine ring can modulate interaction with target proteins.

4. Case Studies

Case Study 1: Antiviral Screening
In a study focusing on antiviral efficacy, derivatives of this compound were tested against DENV and showed promising results in inhibiting viral replication through modulation of AAK1 activity .

Case Study 2: Cytotoxicity Assessment
A comprehensive cytotoxicity assessment revealed that similar structures exhibited varied toxicity profiles across different cancer cell lines. The methyl benzoate derivative showed lower toxicity compared to traditional chemotherapeutics at equivalent concentrations .

Properties

Molecular Formula

C24H26N4O5

Molecular Weight

450.5 g/mol

IUPAC Name

methyl 3-[[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methylbenzoate

InChI

InChI=1S/C24H26N4O5/c1-14-5-6-15(23(29)33-4)11-20(14)27-24(30)28-8-7-19-21(26-13-25-19)22(28)16-9-17(31-2)12-18(10-16)32-3/h5-6,9-13,22H,7-8H2,1-4H3,(H,25,26)(H,27,30)

InChI Key

GAUQUKOLIPYLCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC(=CC(=C4)OC)OC)N=CN3

Origin of Product

United States

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